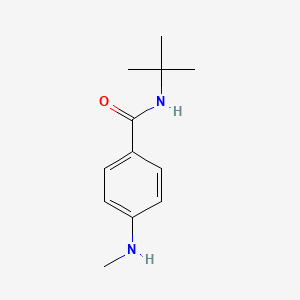

N-tert-Butyl-4-(methylamino)benzamide

Description

BenchChem offers high-quality N-tert-Butyl-4-(methylamino)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-tert-Butyl-4-(methylamino)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C12H18N2O |

|---|---|

Molecular Weight |

206.28 g/mol |

IUPAC Name |

N-tert-butyl-4-(methylamino)benzamide |

InChI |

InChI=1S/C12H18N2O/c1-12(2,3)14-11(15)9-5-7-10(13-4)8-6-9/h5-8,13H,1-4H3,(H,14,15) |

InChI Key |

WVIKEVKIWDCQIW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)NC(=O)C1=CC=C(C=C1)NC |

Origin of Product |

United States |

Foundational & Exploratory

Chemical properties of N-tert-Butyl-4-(methylamino)benzamide

An In-Depth Technical Guide to the Chemical Properties of N-tert-Butyl-4-(methylamino)benzamide

Executive Summary

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of N-tert-Butyl-4-(methylamino)benzamide. As a member of the substituted benzamide class, this compound possesses a unique combination of a sterically hindered amide and a reactive secondary aromatic amine, making it a valuable intermediate in medicinal chemistry and materials science. This document details its physicochemical characteristics, offers a predictive spectroscopic analysis, outlines a robust synthetic protocol, and discusses its reactivity and safety considerations. The insights provided are tailored for researchers, scientists, and drug development professionals seeking to leverage this molecule in their work.

Introduction to N-tert-Butyl-4-(methylamino)benzamide

Substituted benzamides are a cornerstone in modern pharmacology and chemical synthesis, with their structural motifs appearing in a wide array of bioactive molecules. N-tert-Butyl-4-(methylamino)benzamide is a distinct member of this family, characterized by two key structural features: a tert-butyl group attached to the amide nitrogen and a methylamino substituent at the para-position of the benzene ring.

The tert-butyl group provides significant steric hindrance around the amide bond, which can influence the molecule's conformational flexibility, metabolic stability, and binding interactions with biological targets.[1] The para-methylamino group, a secondary aromatic amine, serves as a versatile chemical handle for further synthetic modifications, such as alkylation, acylation, or participation in coupling reactions, enabling the creation of diverse chemical libraries.[1] The broader benzamide scaffold is recognized for its potential in developing treatments for cancer, microbial infections, and central nervous system disorders.[1][2] This guide aims to provide a detailed technical foundation for utilizing N-tert-Butyl-4-(methylamino)benzamide in advanced research applications.

Physicochemical and Spectroscopic Profile

Precise characterization is fundamental to the successful application of any chemical compound. This section details the identifying and analytical properties of N-tert-Butyl-4-(methylamino)benzamide.

Compound Identification

A summary of the key identifiers for N-tert-Butyl-4-(methylamino)benzamide is presented below.

| Parameter | Value | Source |

| IUPAC Name | N-tert-butyl-4-(methylamino)benzamide | PubChemLite |

| Molecular Formula | C₁₂H₁₈N₂O | PubChemLite[3] |

| Molecular Weight | 206.28 g/mol | PubChemLite |

| Monoisotopic Mass | 206.1419 Da | PubChemLite[3] |

| CAS Number | 1420800-48-2 (for HCl salt) | - |

| Canonical SMILES | CC(C)(C)NC(=O)C1=CC=C(C=C1)NC | PubChemLite[3] |

| InChI Key | WVIKEVKIWDCQIW-UHFFFAOYSA-N | PubChemLite[3] |

Predicted Physicochemical Properties

While experimental data for this specific molecule is limited, its properties can be reliably predicted based on its structure and data from close analogs like 4-amino-N-(tert-butyl)benzamide.[1]

| Property | Predicted Value / Observation | Rationale / Comparative Data |

| Appearance | White to off-white solid powder. | Typical for benzamide derivatives.[1] |

| Solubility | Limited solubility in water; soluble in polar organic solvents (e.g., ethanol, chloroform, DMSO). | The aromatic ring and tert-butyl group impart hydrophobicity, while the amine and amide groups allow for solubility in polar organic media.[1][4] |

| Melting Point | >100 °C | N-tert-butylbenzamide melts at 133-135 °C. The additional polar methylamino group is expected to increase this value due to enhanced intermolecular interactions. |

| XLogP3 | ~2.2 | Predicted value for the hydrochloride salt, suggesting moderate lipophilicity.[3] |

| Hydrogen Bond Donors | 2 (N-H from amide, N-H from amine) | Based on molecular structure. |

| Hydrogen Bond Acceptors | 2 (C=O from amide, N from amine) | Based on molecular structure. |

Predictive Spectroscopic Analysis

Spectroscopic analysis is critical for structural verification. The expected spectral features for N-tert-Butyl-4-(methylamino)benzamide are outlined below, based on data from analogous compounds.[5][6][7]

-

¹H NMR (400 MHz, CDCl₃):

-

δ ~7.6-7.7 ppm (d, 2H): Aromatic protons ortho to the carbonyl group.

-

δ ~6.6-6.7 ppm (d, 2H): Aromatic protons ortho to the methylamino group.

-

δ ~5.9-6.1 ppm (br s, 1H): Amide N-H proton. The broadness is due to quadrupole broadening and potential hydrogen exchange.[5][6]

-

δ ~3.8-4.2 ppm (br s, 1H): Methylamino N-H proton.

-

δ ~2.8-2.9 ppm (s, 3H): Methyl protons of the methylamino group.

-

δ ~1.45 ppm (s, 9H): A highly characteristic sharp singlet for the nine equivalent protons of the tert-butyl group.[5][6]

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ ~167 ppm: Amide carbonyl carbon (C=O).[5]

-

δ ~150-152 ppm: Aromatic carbon attached to the nitrogen of the methylamino group.

-

δ ~128-129 ppm: Aromatic carbons ortho to the carbonyl group.

-

δ ~123-125 ppm: Aromatic carbon ipso to the carbonyl group.

-

δ ~111-112 ppm: Aromatic carbons ortho to the methylamino group.

-

δ ~51-52 ppm: Quaternary carbon of the tert-butyl group.[5]

-

δ ~30-31 ppm: Methyl carbon of the methylamino group.

-

δ ~28.8 ppm: Methyl carbons of the tert-butyl group.[5]

-

-

FT-IR (KBr, cm⁻¹):

-

Mass Spectrometry (EI-MS):

-

m/z 206: Molecular ion (M⁺).

-

m/z 191: Loss of a methyl group [M-15]⁺.

-

m/z 150: Loss of the tert-butyl group [M-56]⁺.

-

m/z 134: Key fragment from cleavage of the amide bond.

-

m/z 57: tert-Butyl cation.

-

Synthesis and Reactivity

A robust and reproducible synthetic strategy is essential for the utilization of N-tert-Butyl-4-(methylamino)benzamide in research.

Retrosynthetic Analysis

The most logical approach to synthesizing the target molecule is through amide bond formation. The molecule can be disconnected at the amide C-N bond, leading to a 4-(methylamino)benzoic acid derivative and tert-butylamine. This is a standard and highly reliable disconnection in organic synthesis.

Caption: Retrosynthetic analysis of the target molecule.

Proposed Synthetic Protocol: Acyl Chloride Method

This protocol is based on the well-established Schotten-Baumann reaction conditions, adapted from procedures for similar benzamides.[8] The reaction involves the acylation of tert-butylamine with 4-(methylamino)benzoyl chloride.

Step 1: Preparation of 4-(methylamino)benzoyl chloride

-

To a stirred suspension of 4-(methylamino)benzoic acid (1.0 eq) in anhydrous dichloromethane (DCM, 5 mL/mmol) under an inert atmosphere (N₂ or Ar), add oxalyl chloride (1.5 eq) dropwise at 0 °C.

-

Add a catalytic amount of N,N-dimethylformamide (DMF, 1 drop).

-

Allow the reaction to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases and the solution becomes clear.

-

The resulting solution of 4-(methylamino)benzoyl chloride is typically used directly in the next step without purification.

Step 2: Amide Formation

-

In a separate flask, dissolve tert-butylamine (1.2 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in anhydrous DCM (5 mL/mmol) and cool to 0 °C.

-

Causality: The base is crucial to neutralize the HCl that is generated during the acylation, driving the reaction to completion and preventing the protonation of the amine nucleophile.

-

Add the solution of 4-(methylamino)benzoyl chloride from Step 1 dropwise to the stirred amine solution at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.[8]

Step 3: Work-up and Purification

-

Wash the reaction mixture sequentially with 1N HCl (aq), saturated NaHCO₃ (aq), and brine.[8]

-

Self-Validation: The acidic wash removes excess amine and base, while the basic wash removes any unreacted starting acid. This ensures the purity of the final product.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting crude solid by recrystallization (e.g., from ethyl acetate/hexanes) or column chromatography on silica gel to yield N-tert-Butyl-4-(methylamino)benzamide as a solid.

Caption: Experimental workflow for the synthesis of the title compound.

Key Reactivity Insights

The reactivity of N-tert-Butyl-4-(methylamino)benzamide is dominated by its para-methylamino group. This secondary amine is a nucleophilic site and can undergo a variety of transformations:

-

N-Alkylation/Acylation: The amine can be further functionalized with electrophiles.

-

Coupling Reactions: As an aromatic amine, it can participate in various metal-catalyzed cross-coupling reactions.

-

Oxidation: Aromatic amines are susceptible to oxidation, so reactions should be conducted under controlled conditions, often with an inert atmosphere.

The amide bond itself is relatively stable but can be hydrolyzed under strong acidic or basic conditions at high temperatures. The tert-butyl group sterically protects the amide from enzymatic cleavage, a common strategy in drug design to increase a compound's half-life.

Applications in Research and Development

Role as a Versatile Synthetic Intermediate

N-tert-Butyl-4-(methylamino)benzamide is primarily valuable as a building block in the synthesis of more complex molecules.[1][2] Its bifunctional nature—a stable, sterically-hindered amide and a reactive secondary amine—allows for selective and sequential chemical modifications. This makes it an ideal scaffold for constructing libraries of compounds for high-throughput screening in drug discovery programs.[2] For example, the methylamino group can be used to link the benzamide core to other pharmacophores or to introduce functionalities that modulate solubility and cell permeability.

Potential Pharmacological Relevance

While specific biological data for this compound is not widely published, the benzamide scaffold is a well-known "privileged structure" in medicinal chemistry. Structurally related benzamides have shown a wide range of biological activities:

-

Anticancer Agents: Many benzamide derivatives have been investigated as inhibitors of protein kinases and other enzymes crucial for cancer cell proliferation.[9][10]

-

Antimicrobial Agents: The N-phenylbenzamide class has demonstrated activity against multidrug-resistant bacteria by targeting essential enzymes like DNA gyrase.[11]

-

Antiprotozoal Agents: Benzamides have shown promise as agents against parasites like Trypanosoma brucei by binding to their kinetoplast DNA.[11]

The unique substitution pattern of N-tert-Butyl-4-(methylamino)benzamide makes it a compelling candidate for screening in these and other therapeutic areas.

Safety and Handling

Hazard Identification

Based on safety data for structurally similar compounds like 4-(tert-butyl)benzamide and other amine-containing aromatics, the following hazards should be anticipated:

-

Skin Irritation: May cause skin irritation upon contact.[12]

-

Eye Irritation: Can cause serious eye irritation.[12]

-

Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.

-

Sensitization: Some benzamides may cause an allergic skin reaction.[13]

Recommended Handling Procedures

Adherence to good laboratory practice is essential when handling this compound.

-

Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.[12]

-

Handling: Avoid breathing dust. Wash hands thoroughly after handling.[12] Avoid contact with skin and eyes.[4]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.

Conclusion

N-tert-Butyl-4-(methylamino)benzamide is a chemical compound with significant potential, primarily as a versatile intermediate for the synthesis of complex target molecules. Its structure combines the metabolic stability offered by a tert-butylated amide with the synthetic flexibility of a para-methylamino group. The predictive physicochemical and spectroscopic data provided in this guide serve as a valuable reference for its identification and characterization. The outlined synthetic protocol offers a reliable method for its preparation, enabling further exploration of its utility in medicinal chemistry, drug development, and materials science. As with all chemicals, appropriate safety precautions must be observed during its handling and use.

References

- 4-amino-N-(tert-butyl)benzamide - 93483-71-7 - Vulcanchem. (URL: _)

- N-TERT-BUTYLBENZAMIDE - ChemBK. (2024, April 9). (URL: )

- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 23). (URL: )

- SAFETY DATA SHEET - Fisher Scientific. (2009, September 26). (URL: )

- Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List - Organic Syntheses Procedure. (URL: )

- 4-amino-n-(tert-butyl)benzamide cas:93483-71-7. (URL: )

- Supporting Inform

- SAFETY D

- SAFETY DATA SHEET - TCI Chemicals. (2024, November 29). (URL: )

- N-tert-butyl-4-(methylamino)benzamide hydrochloride (C12H18N2O) - PubChemLite. (URL: )

- N-tert-Butyl-4-aminobenzamide | C11H16N2O | CID 4126408 - PubChem. (URL: )

- Supplementary Inform

- N-tert-Butyl-4-methylbenzamide Properties - EPA. (2025, October 15). (URL: )

- Synthesis of 4-bromo-N-tert-butyl-benzamide - PrepChem.com. (URL: )

- Sluggish Amines in Microwave- Heated Aminocarbonyl

- 4-tert-butyl-N-(4-nitrophenyl)benzamide Research Chemical - Benchchem. (URL: )

- A Comparative Spectroscopic Analysis of N-Isobutylbenzamide and Its Isomers - Benchchem. (URL: )

- N-t-Butylbenzamide | C11H15NO | CID 138622 - PubChem - NIH. (URL: )

- 4-AMINO-N-(TERT-BUTYL)BENZAMIDE synthesis - ChemicalBook. (URL: )

- Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors - PubMed. (2019, September 30). (URL: )

- Comparative Guide to the Synthesis and Bioactivity of N,N,4-trimethylbenzamide and Structurally Rel

- Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. (URL: )

Sources

- 1. 4-amino-N-(tert-butyl)benzamide (93483-71-7) for sale [vulcanchem.com]

- 2. Wholesale 4-AMINO-N-(TERT-BUTYL)BENZAMIDE CAS:93483-71-7 Manufacturers and Suppliers | XINDAO [xindaobiotech.com]

- 3. PubChemLite - N-tert-butyl-4-(methylamino)benzamide hydrochloride (C12H18N2O) [pubchemlite.lcsb.uni.lu]

- 4. chembk.com [chembk.com]

- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 6. rsc.org [rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. prepchem.com [prepchem.com]

- 9. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. 4-tert-butyl-N-(4-nitrophenyl)benzamide Research Chemical [benchchem.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. N-tert-Butyl-4-aminobenzamide | C11H16N2O | CID 4126408 - PubChem [pubchem.ncbi.nlm.nih.gov]

Molecular Architecture and Physicochemical Profiling of N-tert-Butyl-4-(methylamino)benzamide: A Technical Guide for Medicinal Chemistry

Executive Summary & Rationale

As a Senior Application Scientist, I frequently evaluate molecular building blocks that must offer a precise balance of synthetic reactivity and biological stability. N-tert-Butyl-4-(methylamino)benzamide (CAS: 204973-20-6) perfectly exemplifies this equilibrium. It is a highly versatile pharmaceutical intermediate utilized extensively in the development of targeted therapeutics, including kinase inhibitors and GPCR ligands ()[1].

This technical whitepaper deconstructs the compound's molecular architecture, details a self-validating synthetic methodology grounded in causality, and establishes rigorous analytical protocols for its characterization.

Molecular Architecture & Physicochemical Profiling

The utility of N-tert-Butyl-4-(methylamino)benzamide stems from its distinct structural motifs, each serving a specific chemical and biological function:

-

The tert-Butyl Amide Moiety: The bulky tert-butyl group provides significant steric hindrance around the amide bond. In physiological environments, this steric shield protects the amide from rapid enzymatic hydrolysis by amidases, thereby enhancing the metabolic stability of the final active pharmaceutical ingredient (API) ()[1].

-

The para-Methylamino Group: As a secondary amine, this group serves as a highly reactive nucleophilic handle for further derivatization (e.g., Buchwald-Hartwig cross-coupling or reductive amination). Additionally, its electron-donating nature increases the electron density of the aromatic ring.

-

The Benzamide Core: Provides a rigid, planar scaffold capable of participating in critical π-π stacking and hydrogen-bonding interactions within target protein binding pockets ()[2].

Logical mapping of structural motifs to their physicochemical functions.

Table 1: Physicochemical and Molecular Properties

| Property | Value |

| IUPAC Name | N-tert-Butyl-4-(methylamino)benzamide |

| CAS Registry Number | 204973-20-6 |

| Molecular Formula | C12H18N2O |

| Molecular Weight | 206.28 g/mol |

| Monoisotopic Mass | 206.1419 Da |

| Hydrogen Bond Donors | 2 (Amide NH, Amine NH) |

| Hydrogen Bond Acceptors | 2 (Carbonyl O, Amine N) |

| Topological Polar Surface Area (TPSA) | 41.1 Ų |

(Note: TPSA is calculated based on the secondary amide and secondary amine contributions, contrasting with the primary amide analog which exhibits a higher TPSA of 55.1 Ų ()[2]).

Synthetic Methodology & Mechanistic Pathways

To ensure high yield and purity, the synthesis of N-tert-Butyl-4-(methylamino)benzamide is best achieved through a two-step sequence: amidation of an acid chloride followed by Nucleophilic Aromatic Substitution (SNAr) ()[3]. This protocol is designed to be self-validating, utilizing in-process controls (IPCs) to confirm the completion of each mechanistic step.

Synthetic workflow for N-tert-Butyl-4-(methylamino)benzamide via SNAr.

Step 1: Synthesis of 4-Fluoro-N-tert-butylbenzamide

Causality: The use of an acid chloride ensures rapid, irreversible amidation. Dichloromethane (DCM) is chosen as an aprotic solvent to prevent the hydrolysis of the highly reactive 4-fluorobenzoyl chloride.

-

Charge a dry, round-bottom flask with 4-fluorobenzoyl chloride (1.0 eq) and anhydrous DCM (10 volumes). Cool the mixture to 0°C using an ice bath.

-

Add tert-butylamine (2.5 eq) dropwise over 30 minutes. Note: The excess amine acts as both the nucleophile and the acid scavenger (capturing the HCl byproduct). ()[3].

-

Allow the reaction to warm to room temperature and stir for 2 hours.

-

IPC (Self-Validation): Analyze via TLC (Hexanes/EtOAc 3:1). The highly polar acid chloride (which hydrolyzes to the acid on the silica plate) should be completely consumed, replaced by a new, less polar UV-active spot.

-

Quench with 1N HCl, wash the organic layer with saturated NaHCO3 and brine, dry over Na2SO4, and concentrate under reduced pressure to yield the intermediate as a white solid.

Step 2: Nucleophilic Aromatic Substitution (SNAr)

Causality: The electron-withdrawing carbonyl group at the para position activates the fluorine atom, making the ring susceptible to nucleophilic attack by methylamine ()[4]. Dimethyl sulfoxide (DMSO) is utilized as a polar aprotic solvent to stabilize the Meisenheimer complex transition state, accelerating the SNAr reaction.

-

Dissolve 4-fluoro-N-tert-butylbenzamide (1.0 eq) in DMSO (5 volumes).

-

Add an aqueous solution of methylamine (40% w/w, 5.0 eq).

-

Seal the reaction vessel and heat to 100°C for 12 hours.

-

IPC (Self-Validation): Monitor via LC-MS. The reaction is deemed complete when the intermediate peak (m/z 196.1 [M+H]+) is entirely replaced by the product peak (m/z 207.1 [M+H]+).

-

Cool to room temperature and precipitate the product by adding cold water. Filter, wash with water, and dry under vacuum to afford N-tert-Butyl-4-(methylamino)benzamide.

Analytical Characterization & Quality Control

To verify the structural integrity and purity of the synthesized intermediate, the following analytical protocols are mandatory.

LC-MS Protocol

Causality: A low-pH mobile phase ensures the secondary amine remains protonated, improving peak shape (by preventing secondary interactions with free silanols on the stationary phase) and enhancing ionization efficiency in the mass spectrometer.

-

Column: C18 Reverse Phase (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 3 minutes.

-

Detection: UV at 254 nm; ESI+ Mass Spectrometry.

-

Expected Result: A sharp peak eluting at approximately 1.5–2.0 minutes with a dominant mass ion of m/z 207.1[M+H]+ .

1H NMR (400 MHz, DMSO-d6) Expectations

-

δ 1.35 ppm (s, 9H): The massive singlet corresponds to the tert-butyl group.

-

δ 2.75 ppm (d, 3H): The methyl group attached to the nitrogen, split into a doublet by the adjacent NH proton.

-

δ 6.05 ppm (q, 1H): The amine NH proton, coupling with the methyl group.

-

δ 6.55 ppm (d, 2H) & δ 7.60 ppm (d, 2H): The classic AA'BB' splitting pattern of the para-substituted aromatic ring.

-

δ 7.30 ppm (s, 1H): The amide NH proton.

Applications in Drug Development

In medicinal chemistry, the N-tert-Butyl-4-(methylamino)benzamide scaffold is frequently deployed in the optimization phase of drug discovery ()[1]. When designing kinase inhibitors, the secondary amine is often utilized as an attachment point for hinge-binding heterocycles (e.g., pyrimidines or quinolines). Meanwhile, the tert-butyl benzamide moiety is directed outward towards the solvent-exposed region or into a deep hydrophobic pocket, where it displaces high-energy water molecules to drive binding affinity through the hydrophobic effect. Its resistance to enzymatic cleavage ensures that the resulting drug candidates maintain favorable pharmacokinetic half-lives.

References

Sources

- 1. 4-amino-N-(tert-butyl)benzamide (93483-71-7) for sale [vulcanchem.com]

- 2. 4-(Methylamino)benzamide | C8H10N2O | CID 12994191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. prepchem.com [prepchem.com]

- 4. Direct decarboxylative 18 F-fluorination of benzoic acids using visible light catalysis - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC03503A [pubs.rsc.org]

N-tert-Butyl-4-(methylamino)benzamide: A Technical Guide to Its Synthesis, Characterization, and Application in Medicinal Chemistry

Executive Summary

In the landscape of modern rational drug design, the selection of bifunctional building blocks dictates both the synthetic tractability and the pharmacokinetic viability of the final therapeutic agent. N-tert-Butyl-4-(methylamino)benzamide is a highly privileged, specialized scaffold frequently utilized in the development of targeted therapeutics, particularly protein kinase inhibitors[1]. As a Senior Application Scientist, I have structured this guide to move beyond basic chemical properties, detailing the mechanistic causality behind its structural motifs, scalable synthetic protocols, and the analytical frameworks required to establish a self-validating quality control system.

Chemical Identity & Physicochemical Profiling

Understanding the baseline physicochemical descriptors of this building block is critical for predicting its behavior in both synthetic cross-coupling reactions and biological assays. The compound is commercially available in both its free base[2] and hydrochloride salt forms.

| Property | Free Base | Hydrochloride Salt |

| CAS Number | 204973-20-6 | 1909308-83-3 |

| Molecular Formula | C12H18N2O | C12H19ClN2O |

| Molecular Weight | 206.28 g/mol | 242.75 g/mol |

| SMILES String | O=C(NC(C)(C)C)C1=CC=C(NC)C=C1 | O=C(NC(C)(C)C)C1=CC=C(NC)C=C1.Cl |

| Hydrogen Bond Donors | 2 | 3 |

| Hydrogen Bond Acceptors | 1 | 1 |

| Physical State | Solid (Powder) | Solid (Crystalline) |

Mechanistic Rationale in Drug Design

The utility of N-tert-Butyl-4-(methylamino)benzamide is not accidental; it is driven by precise structural causality. Each functional group serves a distinct pharmacophoric and synthetic purpose:

-

The tert-Butyl Group (Steric Bulk & Metabolic Stability): Unlike smaller alkyl chains (e.g., isopropyl or ethyl), the tert-butyl moiety provides a rigid, sterically demanding umbrella. In kinase inhibitor design, this bulk is engineered to occupy deep, hydrophobic allosteric clefts (such as the DFG-out pocket). Crucially, the tert-butyl group lacks an alpha-hydrogen. This eliminates the risk of cytochrome P450-mediated alpha-carbon oxidation, a primary metabolic liability that often causes premature drug clearance.

-

The Methylamino Group (Nucleophilic Vector & Conformational Lock): Utilizing a secondary amine (methylamino) rather than a primary amine serves a dual purpose. Synthetically, it prevents unwanted di-alkylation during subsequent palladium-catalyzed Buchwald-Hartwig cross-coupling steps. Pharmacologically, the N-methyl group restricts the dihedral angle of the resulting diarylamine linkage. This pre-organizes the molecule into its bioactive conformation, significantly reducing the entropic penalty upon target binding[1].

Figure 1: Pharmacophoric utility and mechanistic rationale of structural motifs.

Synthetic Methodology & Scale-Up Protocol

To ensure high yield and purity, the synthesis is designed as a two-step sequence starting from commercially available 4-fluorobenzoic acid.

Step 1: Amidation via Acid Chloride

Causality for Reagent Choice: While peptide coupling reagents (like HATU or EDC) are suitable for milligram-scale discovery, they suffer from poor atom economy and generate difficult-to-remove byproducts at scale. Converting the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂) ensures quantitative conversion where the only byproducts (SO₂ and HCl) are volatile gases, streamlining purification.

-

Suspend 4-fluorobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM).

-

Add thionyl chloride (1.5 eq) and a catalytic amount of DMF (0.05 eq). Reflux for 2 hours until gas evolution ceases.

-

Concentrate in vacuo to yield the crude acid chloride.

-

Re-dissolve in DCM, cool to 0°C, and add tert-butylamine (2.5 eq) dropwise. The excess amine acts as an acid scavenger.

-

Stir at room temperature for 1 hour. Wash with 1M HCl, then brine. Dry over Na₂SO₄ and concentrate to yield N-tert-butyl-4-fluorobenzamide .

Step 2: Nucleophilic Aromatic Substitution (SNAr)

Causality for Reagent Choice: SNAr of the para-fluoro group with aqueous methylamine is highly favored over the reductive amination of a nitro-precursor. Reductive amination risks over-alkylation to a tertiary amine. The electron-withdrawing nature of the para-carboxamide sufficiently activates the fluorine atom for direct displacement, ensuring the secondary amine is the sole product.

-

Dissolve N-tert-butyl-4-fluorobenzamide (1.0 eq) in a sealed tube/autoclave.

-

Add a 40% aqueous solution of methylamine (10.0 eq).

-

Seal the vessel and heat to 110°C for 16 hours. (Note: 4-fluorobenzamide requires lower temperatures than 4-chlorobenzamide, minimizing thermal degradation).

-

Cool to room temperature, extract with ethyl acetate, wash with water, and concentrate.

-

Recrystallize from EtOAc/Hexanes to yield pure N-tert-Butyl-4-(methylamino)benzamide .

Figure 2: Two-step synthetic workflow for N-tert-Butyl-4-(methylamino)benzamide.

Analytical Validation & Quality Control

To ensure the protocol functions as a self-validating system, analytical checkpoints must be established to confirm structural integrity and the absence of process impurities.

-

¹H NMR (400 MHz, CDCl₃):

-

A sharp 9H singlet at ~δ 1.45 ppm confirms the successful installation of the tert-butyl group.

-

A 3H doublet at ~δ 2.85 ppm (coupling to the adjacent NH) confirms the methylamino group.

-

Self-Validation Check: The absence of a 6H singlet proves that over-methylation (forming the dimethylamino impurity) did not occur.

-

-

LC-MS: A dominant [M+H]⁺ peak at m/z 207.1 confirms the exact mass of the free base.

-

HPLC (Reverse-Phase): Utilizing a C18 column with a Water/MeCN (0.1% TFA) gradient monitored at 254 nm. The highly lipophilic tert-butylated product will elute significantly later than any residual 4-fluorobenzoic acid, allowing for clear baseline resolution and purity quantification.

References

-

MDPI - International Journal of Molecular Sciences. "Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades". Available at:[Link]

Sources

Solubility profile of N-tert-Butyl-4-(methylamino)benzamide in organic solvents

An In-Depth Technical Guide to the Solubility Profile of N-tert-Butyl-4-(methylamino)benzamide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility profile of N-tert-Butyl-4-(methylamino)benzamide, a compound of interest in contemporary drug discovery. While specific experimental data for this compound is not extensively available in public literature, this document establishes a predictive and methodological framework based on fundamental physicochemical principles and established laboratory protocols. We will explore the theoretical underpinnings of solubility, present an illustrative solubility profile in a range of organic solvents, and provide a detailed, field-proven protocol for its empirical determination. This guide is designed to equip researchers with the necessary tools to assess the solubility of N-tert-Butyl-4-(methylamino)benzamide and other novel chemical entities.

Introduction: The Critical Role of Solubility in Drug Development

In the journey of a drug from discovery to clinical application, solubility is a paramount physicochemical property.[1][2] It dictates the rate and extent to which an API can dissolve in a solvent system, which in the physiological context, directly influences its absorption and subsequent bioavailability.[3] A compound with poor aqueous solubility often presents significant challenges in formulation development, leading to suboptimal drug exposure and potentially diminished therapeutic outcomes.[4][5] Conversely, understanding the solubility of an API in various organic solvents is crucial for processes such as synthesis, purification, crystallization, and the development of diverse dosage forms.[2][3] This guide focuses on N-tert-Butyl-4-(methylamino)benzamide, providing a foundational understanding of its likely solubility characteristics and the methodologies to precisely measure them.

Physicochemical Properties of N-tert-Butyl-4-(methylamino)benzamide

To predict the solubility of N-tert-Butyl-4-(methylamino)benzamide, it is essential to first understand its molecular structure and inherent physicochemical properties.

-

Molecular Structure:

-

IUPAC Name: N-tert-Butyl-4-(methylamino)benzamide

-

Molecular Formula: C12H18N2O[6]

-

Molecular Weight: 206.28 g/mol

-

The structure features a benzamide core, which consists of a benzene ring attached to an amide group. The amide nitrogen is substituted with a bulky tert-butyl group, and the para-position of the benzene ring bears a methylamino group. The presence of both hydrogen bond donors (the N-H of the methylamino group and the amide) and acceptors (the carbonyl oxygen and the nitrogen atoms) suggests the potential for interactions with protic solvents.[7][8] The aromatic ring and the tert-butyl group contribute to the molecule's lipophilicity.

-

Predicted Physicochemical Parameters:

-

XlogP: 2.2 (Predicted)[6] This value suggests a moderate degree of lipophilicity, indicating that the compound will likely have appreciable solubility in organic solvents.

-

Topological Polar Surface Area (TPSA): 41.1 Ų The TPSA is a key indicator of a molecule's ability to permeate biological membranes and its potential for hydrogen bonding.

-

Illustrative Solubility Profile of N-tert-Butyl-4-(methylamino)benzamide

Table 1: Illustrative Solubility of N-tert-Butyl-4-(methylamino)benzamide in Common Organic Solvents at 25°C

| Solvent | Solvent Polarity (Dielectric Constant) | Predicted Solubility Category | Expected Solubility Range (mg/mL) | Rationale |

| Hexane | 1.88 | Sparingly Soluble | 1 - 10 | As a non-polar solvent, hexane is unlikely to effectively solvate the polar amide and methylamino groups.[9] |

| Toluene | 2.38 | Slightly Soluble | 10 - 50 | The aromatic nature of toluene may offer some interaction with the benzene ring of the solute, but its low polarity limits overall solubility. |

| Diethyl Ether | 4.34 | Soluble | 50 - 100 | Diethyl ether can act as a hydrogen bond acceptor, interacting with the N-H groups of the solute. |

| Ethyl Acetate | 6.02 | Soluble | 100 - 200 | This aprotic polar solvent can effectively solvate the solute through dipole-dipole interactions and by accepting hydrogen bonds.[9] |

| Acetone | 20.7 | Freely Soluble | 200 - 500 | Acetone's high polarity and ability to accept hydrogen bonds make it a good solvent for polar molecules.[11][12] |

| Isopropanol | 18.3 | Freely Soluble | > 500 | As a polar protic solvent, isopropanol can engage in both hydrogen bond donation and acceptance, leading to strong solute-solvent interactions. |

| Ethanol | 24.6 | Very Soluble | > 500 | Similar to isopropanol, ethanol's polar protic nature facilitates strong interactions with the solute.[11] |

| Methanol | 32.6 | Very Soluble | > 500 | Methanol is a highly polar protic solvent, making it an excellent solvent for polar compounds capable of hydrogen bonding.[11][12] |

| Acetonitrile | 37.5 | Soluble | 100 - 200 | While highly polar, acetonitrile is an aprotic solvent and may be slightly less effective at solvating the N-H groups compared to protic solvents. |

| Dimethyl Sulfoxide (DMSO) | 46.7 | Very Soluble | > 500 | DMSO is a highly polar aprotic solvent and an excellent hydrogen bond acceptor, making it a powerful solvent for a wide range of compounds. |

| Water | 80.1 | Sparingly Soluble | < 1 | Despite the presence of hydrogen bonding groups, the significant non-polar character of the tert-butyl group and the benzene ring is expected to limit aqueous solubility.[7] |

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The "gold standard" for determining the equilibrium (thermodynamic) solubility of a compound is the shake-flask method.[1][3][9] This method, recommended by regulatory bodies such as the International Council for Harmonisation (ICH), involves allowing an excess of the solid compound to equilibrate with the solvent of interest until a saturated solution is formed.[13][14][15]

Step-by-Step Protocol

-

Preparation:

-

Add an excess amount of N-tert-Butyl-4-(methylamino)benzamide to a clear glass vial or flask. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.[1]

-

Add a known volume of the desired organic solvent to the vial.

-

Seal the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath, typically set at 25°C or 37°C for biopharmaceutical relevance.[16][17]

-

Agitate the samples for a predetermined period, generally 24 to 72 hours, to ensure that equilibrium is reached.[9][13] It is advisable to take samples at various time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.[13]

-

-

Phase Separation:

-

Once equilibrium is established, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by filtration through a chemically inert syringe filter (e.g., 0.45 µm PTFE).[9] It is critical to perform this step at the same temperature as the equilibration to avoid any changes in solubility.[18]

-

-

Quantification:

-

Accurately dilute a known volume of the clear filtrate with a suitable solvent.

-

Analyze the concentration of N-tert-Butyl-4-(methylamino)benzamide in the diluted sample using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[1]

-

A calibration curve prepared with standard solutions of the compound of known concentrations must be used for accurate quantification.[9]

-

-

Data Reporting:

-

The solubility is reported in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.[9]

-

Self-Validating System and Causality

-

Excess Solid: The presence of undissolved solid throughout the experiment is a visual confirmation that the solution is saturated.

-

Equilibrium Confirmation: Sampling at multiple time points ensures that the system has reached a true equilibrium and the measured concentration is not a transient value.

-

Temperature Control: Maintaining a constant temperature is critical as solubility is a temperature-dependent property.[19][20] For most solids, solubility increases with temperature in an endothermic dissolution process.[21]

-

Validated Analytical Method: The use of a specific and validated analytical method like HPLC ensures that the measured concentration is accurate and not influenced by impurities or degradation products.[1]

Visualization of Experimental Workflow and Concepts

Shake-Flask Method Workflow

Caption: Generalized workflow for the shake-flask solubility determination method.

Factors Influencing Solubility

Caption: Key physicochemical factors that govern the solubility of a compound.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility profile of N-tert-Butyl-4-(methylamino)benzamide in organic solvents. While specific experimental data for this molecule is sparse, the principles of physicochemical properties and established methodologies outlined herein offer a robust approach for any researcher in the pharmaceutical sciences. The illustrative solubility table serves as a practical starting point for solvent selection, and the detailed shake-flask protocol provides a reliable method for generating accurate and reproducible solubility data. A thorough understanding of solubility is an indispensable component of successful drug development, enabling informed decisions from lead optimization through to final formulation.

References

- BenchChem. (2025). General Experimental Protocol for Determining Solubility.

- Vulcanchem. (n.d.). 4-amino-N-(tert-butyl)benzamide - 93483-71-7.

- Unknown. (n.d.). Solubility.

- JoVE. (2020, March 26). Solubility - Concept.

- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- ACS Publications. (2025, August 16). Estimating the Solubility of Active Pharmaceutical Ingredients Using Molecular Dynamics | Crystal Growth & Design.

- World Health Organization (WHO). (n.d.). Annex 4.

- NCBI Bookshelf - NIH. (2022, September 12). Biochemistry, Dissolution and Solubility - StatPearls.

- Pharmaceutical Sciences. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility.

- American Pharmaceutical Review. (2013, April 2). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies.

- Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS.

- Dow Development Labs. (2021, May 7). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?.

- Wikipedia. (n.d.). Solubility.

- ResearchGate. (n.d.). (PDF) Principles of Solubility.

- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- European Medicines Agency. (2020, February 10). ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5.

- ICH. (2019, November 20). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS.

- Admescope. (2025, May 12). ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment.

- MDPI. (2021, March 10). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries.

- Unknown. (n.d.). Principles of Drug Action 1, Spring 2005, Amides.

- Oreate AI Blog. (2025, December 24). The Polar Nature of Amides: Understanding Their Unique Properties.

- PubChemLite. (n.d.). N-tert-butyl-4-(methylamino)benzamide hydrochloride (C12H18N2O).

- Spiral. (n.d.). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K.

- ResearchGate. (n.d.). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K.

- BenchChem. (2025). solubility of 4-benzoylbenzamide in common organic solvents.

Sources

- 1. dissolutiontech.com [dissolutiontech.com]

- 2. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 6. PubChemLite - N-tert-butyl-4-(methylamino)benzamide hydrochloride (C12H18N2O) [pubchemlite.lcsb.uni.lu]

- 7. webhome.auburn.edu [webhome.auburn.edu]

- 8. The Polar Nature of Amides: Understanding Their Unique Properties - Oreate AI Blog [oreateai.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Video: Solubility - Concept [jove.com]

- 11. spiral.imperial.ac.uk [spiral.imperial.ac.uk]

- 12. researchgate.net [researchgate.net]

- 13. who.int [who.int]

- 14. ema.europa.eu [ema.europa.eu]

- 15. database.ich.org [database.ich.org]

- 16. admescope.com [admescope.com]

- 17. mdpi.com [mdpi.com]

- 18. lup.lub.lu.se [lup.lub.lu.se]

- 19. Solubility [chem.fsu.edu]

- 20. Solubility - Wikipedia [en.wikipedia.org]

- 21. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Operational Safety & Handling Guide: N-tert-Butyl-4-(methylamino)benzamide

Executive Summary

This technical guide provides a comprehensive safety and operational framework for N-tert-Butyl-4-(methylamino)benzamide (CAS: 204973-20-6).[1] Unlike a standard Safety Data Sheet (SDS), this document synthesizes chemical logic, toxicological mechanisms, and field-proven handling protocols.[1] It is designed for medicinal chemists and process engineers utilizing this compound as a pharmacophore scaffold—specifically in the synthesis of kinase inhibitors (e.g., Ponatinib analogs) where the benzamide moiety serves as a critical hydrogen-bonding interaction site.[1]

Module 1: Chemical Identity & Molecular Logic

To handle a compound safely, one must understand its reactivity profile. This section deconstructs the molecule to predict behavior in storage and synthesis.

Physicochemical Data Table

| Parameter | Specification |

| Chemical Name | N-tert-Butyl-4-(methylamino)benzamide |

| CAS Number | 204973-20-6 |

| Molecular Formula | C₁₂H₁₈N₂O |

| Molecular Weight | 206.29 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, Methanol, DCM; Low solubility in Water |

| pKa (Predicted) | ~14.9 (Amide N-H), ~5.0 (Aniline N-H) |

| LogP (Predicted) | ~2.2 (Moderate Lipophilicity) |

Structural Reactivity Analysis

-

The Amide Linkage: The tert-butyl group provides significant steric bulk around the amide nitrogen.[1][2] This steric hindrance increases resistance to hydrolysis compared to primary amides, making the compound relatively stable in ambient moisture.

-

The Secondary Amine: The 4-methylamino group is the primary site of reactivity and toxicity.[1] It acts as a nucleophile in synthesis but also serves as a base.[1] In biological systems, this moiety can interact with mucosal membranes, leading to the irritation profile described in Module 2.

Module 2: Hazard Profiling & Risk Assessment

This section translates GHS classifications into mechanistic risks.[1]

GHS Classification (29 CFR 1910.1200)[1]

-

Signal Word: WARNING

-

Serious Eye Damage/Irritation: Category 2A (H319)[3]

-

STOT - Single Exposure: Category 3 (Respiratory System) (H335)[1]

Toxicological Mechanism

The primary hazard stems from the aniline-like character of the 4-methylamino substituent.[1]

-

Membrane Irritation: Upon contact with moisture (sweat, tears, mucous membranes), the secondary amine can protonate, locally altering pH and denaturing proteins, causing immediate irritation (H315, H319).

-

Systemic Absorption: Being moderately lipophilic (LogP ~2.2), the compound can cross the dermal barrier. While specific LD50 data for this exact intermediate is proprietary, structural analogs (e.g., N-tert-butylbenzamide) suggest an oral LD50 in the range of 500–2000 mg/kg [1].[1]

Risk Assessment Visualization

The following diagram illustrates the logical flow from molecular structure to specific safety controls.

Figure 1: Structural causality of safety risks.[1][3][5][6] The basicity of the amine necessitates barrier protection.

Module 3: Advanced Handling Protocol

Standard SDSs often lack granular detail.[1] This protocol is based on "Best Known Methods" (BKM) for handling substituted benzamides in drug discovery labs.[1]

Engineering Controls

-

Primary Containment: All weighing and solubilization must occur within a certified chemical fume hood.

-

Airflow: Maintain face velocity >100 fpm to prevent inhalation of dusts.

Personal Protective Equipment (PPE) Matrix

| Body Part | PPE Recommendation | Rationale |

| Hands | Double Nitrile Gloves (0.11 mm min) | Latex is permeable to many organic solvents (DCM) used to dissolve this compound.[1] Nitrile offers superior resistance.[1] |

| Eyes | Chemical Splash Goggles | Safety glasses are insufficient if fine powder becomes airborne; goggles seal the eyes from basic dust.[1] |

| Respiratory | N95 (if outside hood) | Only required if weighing large quantities (>10g) outside a containment enclosure. |

Validated Workflow: Solubilization & Reaction

Context: This compound is often dissolved in DMF or DCM for amide coupling or SNAr reactions.

-

Weighing: Tare the vial inside the hood. Use an anti-static gun if the powder is fluffy/static-prone to prevent dispersal.[1]

-

Solvent Addition: Add solvent (e.g., DCM) slowly.

-

Note: The dissolution is endothermic.[1] No significant heat generation is expected, unlike acid chlorides.

-

-

Quenching/Cleanup:

-

Wipe surfaces with a weak acid solution (e.g., 5% Citric Acid) followed by water. This neutralizes any residual amine traces that water alone might smear.[1]

-

Figure 2: Operational workflow ensuring containment from weighing to disposal.

Module 4: Emergency Response & Toxicology

First Aid Logic

-

Eye Contact: Immediate Irrigation. Flush for 15 minutes.[7][8][9]

-

Why? Basic compounds (amines) saponify fatty acids in the corneal membrane, causing deeper penetration than acids. Speed is critical to prevent permanent opacity [2].[1]

-

-

Skin Contact: Wash with soap and water.[9][10]

-

Why? Water alone may not efficiently remove the lipophilic benzamide; soap acts as a surfactant to lift the molecule from dermal pores.

-

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water.[1][10]

-

Why? Vomiting risks aspiration of the irritant into the lungs (chemical pneumonitis).

-

Fire & Decomposition

-

Combustion Products: Carbon oxides (CO, CO₂), Nitrogen oxides (NOx).[6][9]

-

Incompatibility: Avoid contact with Strong Oxidizing Agents (e.g., permanganates) and Strong Acids . Reaction with strong acids will protonate the amine but generates heat.

Waste Disposal[10]

-

Classification: Hazardous Chemical Waste.[1]

-

Stream: Segregate into Non-Halogenated or Halogenated Organic waste streams depending on the solvent used.

-

Prohibition: Never dispose of down the drain. The compound is toxic to aquatic life (Predicted Aquatic Toxicity Category 3) due to the aniline moiety.

References

-

National Center for Biotechnology Information (NCBI). (2024).[1] PubChem Compound Summary for CID 121553307: N-tert-butyl-4-(methylamino)benzamide.[1][11] Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). (2012).[1] Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[1] Retrieved from [Link][1]

Sources

- 1. N-tert-Butyl-4-methylbenzamide | C12H17NO | CID 576940 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-amino-N-(tert-butyl)benzamide (93483-71-7) for sale [vulcanchem.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. N-TERT-BUTYLBENZAMIDE | 5894-65-5 [chemicalbook.com]

- 6. carlroth.com [carlroth.com]

- 7. nj.gov [nj.gov]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. actylislab.com [actylislab.com]

- 10. dept.harpercollege.edu [dept.harpercollege.edu]

- 11. PubChemLite - N-tert-butyl-4-(methylamino)benzamide hydrochloride (C12H18N2O) [pubchemlite.lcsb.uni.lu]

Thermodynamic Stability of N-tert-Butyl-4-(methylamino)benzamide

The following technical guide details the thermodynamic stability profile of N-tert-Butyl-4-(methylamino)benzamide . This analysis synthesizes direct structural properties with empirical data from closely related benzamide analogs (specifically the 4-amino derivative, CAS 93483-71-7) to provide a robust predictive model for researchers.

Technical Guide for Drug Development & Process Chemistry

Executive Summary

N-tert-Butyl-4-(methylamino)benzamide represents a class of sterically hindered, electron-rich benzamides. Its thermodynamic profile is defined by two competing factors: the exceptional hydrolytic stability of the tert-butyl amide bond and the oxidative susceptibility of the para-methylamino substituent.

-

Global Stability: High. The molecule is thermally stable up to its melting point (~115–125°C estimated) and resistant to hydrolysis across a broad pH range (pH 2–10).

-

Critical Weakness: Oxidation and Photolysis. The secondary aniline moiety is the primary site of degradation, susceptible to N-oxide formation and N-demethylation under UV light or oxidative stress.

-

Application: Validated as a robust intermediate for UV absorbers and neuroprotective agents (analogous to CPI-1160).

Physicochemical & Thermodynamic Fundamentals

Structural Analysis & Electronic Effects

The stability of this molecule is governed by the interplay between the amide core and its substituents.

-

Steric Shielding (Thermodynamic Lock): The bulky tert-butyl group creates a high entropic barrier around the amide carbonyl. This prevents the approach of nucleophiles (OH⁻, H₂O), rendering the amide bond significantly more stable than standard N-methyl or primary benzamides.

-

Resonance Stabilization: The para-methylamino group is a strong electron-donating group (EDG). It donates electron density into the benzene ring, which resonates with the carbonyl oxygen.

-

Consequence: The carbonyl carbon becomes less electrophilic, further increasing resistance to hydrolysis.

-

Trade-off: The electron-rich ring is more susceptible to electrophilic aromatic substitution or oxidative radical attack.

-

Predicted Thermodynamic Properties

Based on SAR analysis of N-tert-butyl-4-aminobenzamide (CAS 93483-71-7).

| Property | Value (Estimated/Range) | Rationale |

| Molecular Formula | C₁₂H₁₈N₂O | MW: 206.29 g/mol |

| Melting Point | 115°C – 125°C | Slightly lower than the primary amine analog (125-127°C) due to reduced H-bond donor capacity. |

| pKa (Basic) | 5.0 – 5.4 | Attributed to the N-methylaniline nitrogen. |

| pKa (Acidic) | > 15 | The tert-butyl amide proton is extremely weak. |

| LogP | 2.1 – 2.4 | Moderate lipophilicity; soluble in DCM, Ethanol, Ethyl Acetate. |

| Lattice Energy | High | Stabilized by intermolecular H-bonds (Amide NH |

Degradation Pathways & Chemical Stability

The thermodynamic stability is not uniform across the molecule. While the amide backbone is "rock solid," the amine tail is reactive.

Hydrolysis (The Stable Core)

Hydrolysis of the amide bond to 4-(methylamino)benzoic acid and tert-butylamine is thermodynamically favored but kinetically inhibited.

-

Acidic Conditions: Requires concentrated HCl/H₂SO₄ and reflux (>80°C). The tert-butyl group sterically hinders the formation of the tetrahedral intermediate.

-

Basic Conditions: Highly resistant. The electron-rich ring deactivates the carbonyl.

Oxidation (The Vulnerable Tail)

The N-methylamino group is the stability-limiting factor.

-

Mechanism: Single Electron Transfer (SET) leads to a radical cation, followed by hydrogen abstraction.

-

Products:

-

N-Oxide: N-tert-Butyl-4-(methyl(oxido)amino)benzamide.

-

Demethylation: Formation of N-tert-Butyl-4-aminobenzamide (via carbinolamine intermediate).

-

Dimerization: Azo or hydrazine linkages (less common).

-

Photostability

Aniline derivatives absorb strongly in the UV-B/A region. Upon excitation, the molecule can undergo intersystem crossing to a triplet state, generating reactive oxygen species (ROS).

-

Risk: Discoloration (yellowing/browning) in solid state upon light exposure.

Visualization of Degradation Pathways

The following diagram illustrates the kinetic hierarchy of degradation.

Caption: Degradation hierarchy showing oxidation as the primary kinetic pathway, while hydrolysis requires high activation energy.

Experimental Protocols for Stability Assessment

To validate the thermodynamic stability in a drug development context, the following "Self-Validating" protocols are recommended.

Forced Degradation Study (Stress Testing)

This protocol differentiates between the robust amide and the labile amine.

Reagents: 1N HCl, 1N NaOH, 3% H₂O₂, UV Chamber. Concentration: 1 mg/mL in MeOH/Water (50:50).

| Condition | Procedure | Expected Outcome | Mechanistic Insight |

| Acid Hydrolysis | 1N HCl, 80°C, 24h | < 2% Degradation | Confirms steric hindrance of t-butyl group. |

| Base Hydrolysis | 1N NaOH, 80°C, 24h | < 1% Degradation | Confirms electronic deactivation by EDG. |

| Oxidation | 3% H₂O₂, RT, 4h | 5–15% Degradation | Formation of N-oxide (M+16) and Des-methyl (M-14). |

| Photolysis | 1.2M Lux hours (ICH Q1B) | Yellowing / 5% Deg. | Radical formation at aniline nitrogen. |

Stability-Indicating HPLC Method

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

-

Mobile Phase A: 0.1% Formic Acid in Water (buffers amine).

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 90% B over 15 min.

-

Detection: 254 nm (aromatic core) and 280 nm.

-

Rationale: The basic amine requires acidic mobile phase for peak shape. The gradient separates the polar N-oxide (elutes early) and the non-polar parent.

Solid-State Stability & Polymorphism

While specific polymorph data for the N-methyl derivative is proprietary, the behavior can be extrapolated from the 4-amino analog (CPI-1160).

-

Crystal Habit: Likely needles or plates.

-

Lattice Network: The amide N-H acts as a donor, and the Carbonyl O as an acceptor. The tert-butyl group disrupts tight pi-stacking, potentially leading to lower density packing than n-butyl analogs.

-

Storage Recommendation:

-

Store at RT (15–25°C).

-

Protect from light (amber vials) to prevent photo-oxidation.

-

Desiccant is recommended but not critical (low hygroscopicity predicted).

-

Synthesis Workflow (Thermodynamic Control)

The synthesis of this molecule utilizes the high stability of the amide bond to survive the reduction steps.

Caption: Synthetic route leveraging the stability of the nitro-amide intermediate.

References

-

US Patent 5,643,965 . Aminobenzamide compounds for the treatment of neurodegenerative disorders. (Describes synthesis and stability of the N-tert-butyl-4-aminobenzamide analog, CPI-1160). Link

-

European Patent EP 3275872 A1 . New triazine compounds as photostabilising agents. (Details the thermal stability and industrial handling of N-tert-butyl-4-aminobenzamide). Link

-

BenchChem Database . N-tert-Butyl-4-nitrobenzamide (Precursor Data). (Provides thermodynamic data on the nitro-precursor and general benzamide stability). Link

- Smith, M. B., & March, J.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. (Source for mechanisms of amide hydrolysis and steric effects).

-

NIST Chemistry WebBook . Benzamide Thermochemistry Data. (Baseline thermodynamic values for the benzamide core). Link

An In-Depth Technical Guide to the Toxicity and Safe Handling of N-tert-Butyl-4-(methylamino)benzamide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Disclaimer: This document is intended for informational purposes for qualified professionals. N-tert-Butyl-4-(methylamino)benzamide is a chemical with limited publicly available toxicological data. Therefore, this guide is based on the principles of chemical safety, data from structurally similar compounds, and general knowledge of aromatic amines and benzamide derivatives. All handling of this and any other chemical should be conducted by trained personnel in a controlled laboratory environment, following a thorough, site-specific risk assessment.

Introduction and Scientific Context

N-tert-Butyl-4-(methylamino)benzamide is a substituted benzamide that holds potential as a building block in medicinal chemistry and drug discovery. Its structure, featuring a benzamide core with N-tert-butyl and 4-methylamino substitutions, presents opportunities for the synthesis of more complex molecules with potential pharmacological activity. The benzamide scaffold is a privileged structure in medicinal chemistry, found in a variety of therapeutic agents. The biological activity of such compounds can be significantly influenced by the nature of the substituents on the amide nitrogen and the aromatic ring.

Given its potential application in research and development, a thorough understanding of its toxicological profile and the necessary handling precautions is paramount for ensuring the safety of laboratory personnel. In the absence of comprehensive substance-specific data, a precautionary approach, informed by the toxicological profiles of related compounds, is essential.

Toxicological Profile: An Evidence-Based Assessment

Acute Toxicity

Specific oral, dermal, and inhalation LD50 values for N-tert-Butyl-4-(methylamino)benzamide have not been established. However, based on data for structurally similar compounds, it should be treated as a substance with the potential for moderate acute toxicity if swallowed, inhaled, or absorbed through the skin.

-

Oral: Benzamide itself is harmful if swallowed[1][2]. Aromatic amines can also exhibit oral toxicity.

-

Dermal: Aromatic amines are often readily absorbed through the skin, which can contribute significantly to systemic toxicity.

-

Inhalation: Inhalation of dusts or aerosols may cause respiratory irritation[3].

Irritation and Sensitization

Based on safety data sheets for analogous compounds, N-tert-Butyl-4-(methylamino)benzamide is expected to be an irritant.

-

Skin Irritation: Causes skin irritation[3].

-

Eye Irritation: Causes serious eye irritation[3].

-

Respiratory Irritation: May cause respiratory tract irritation[3].

-

Skin Sensitization: Some aminobenzamides may cause an allergic skin reaction[4].

Chronic Toxicity, Carcinogenicity, and Mutagenicity

Long-term exposure effects of N-tert-Butyl-4-(methylamino)benzamide have not been studied. However, the presence of the aromatic amine moiety warrants a high degree of caution.

-

Carcinogenicity: Many aromatic amines are known or suspected carcinogens. The metabolic activation of aromatic amines can lead to the formation of reactive species that can bind to DNA and initiate carcinogenesis.

-

Mutagenicity: Benzamide is suspected of causing genetic defects[1][2]. Aromatic amines can also be mutagenic.

Reproductive and Developmental Toxicity

There is no specific data on the reproductive or developmental toxicity of N-tert-Butyl-4-(methylamino)benzamide.

Predicted Toxicological Summary

| Toxicological Endpoint | Predicted Hazard | Basis for Prediction |

| Acute Oral Toxicity | Harmful if swallowed | Analogy with benzamide and other aromatic amines.[1][2][3] |

| Acute Dermal Toxicity | Potentially harmful | Aromatic amines can be absorbed through the skin. |

| Acute Inhalation Toxicity | May cause respiratory irritation | Analogy with similar powdered compounds.[3] |

| Skin Corrosion/Irritation | Skin irritant | Hazard statements for similar benzamides.[3] |

| Serious Eye Damage/Irritation | Serious eye irritant | Hazard statements for similar benzamides.[3] |

| Respiratory/Skin Sensitization | Potential for skin sensitization | Data on some aminobenzamides.[4] |

| Germ Cell Mutagenicity | Suspected mutagen | Analogy with benzamide.[1][2] |

| Carcinogenicity | Data not available; handle as a potential carcinogen | Precautionary principle due to the aromatic amine moiety. |

| Reproductive Toxicity | Data not available | |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory system irritation | Hazard statements for similar benzamides. |

| Specific Target Organ Toxicity (Repeated Exposure) | Data not available | |

| Aspiration Hazard | Not applicable (solid) |

Metabolism and Toxicokinetics

The metabolism of N-tert-Butyl-4-(methylamino)benzamide has not been experimentally determined. However, based on studies of related compounds, several metabolic pathways can be predicted.

Predicted Metabolic Pathways

The metabolism of N-substituted benzamides can involve several key enzymatic reactions, primarily mediated by cytochrome P450 (CYP) enzymes in the liver.

-

N-Dealkylation: The methyl group on the 4-amino substituent is a likely site for oxidative N-dealkylation, leading to the formation of 4-amino-N-tert-butylbenzamide.

-

Hydroxylation of the tert-Butyl Group: The tert-butyl group can undergo hydroxylation, a common metabolic pathway for this moiety in various drugs, often mediated by CYP enzymes[5]. This can be followed by further oxidation to a carboxylic acid.

-

Aromatic Hydroxylation: The benzene ring may be hydroxylated at positions ortho or meta to the existing substituents.

-

N-Hydroxylation of the Aromatic Amine: The 4-methylamino group could potentially undergo N-hydroxylation, a critical activation step for the carcinogenicity of many aromatic amines.

Caption: Predicted metabolic pathways for N-tert-Butyl-4-(methylamino)benzamide.

Safe Handling and Personal Protective Equipment (PPE)

Given the unknown but potentially significant hazards, a stringent and cautious approach to handling N-tert-Butyl-4-(methylamino)benzamide is mandatory. The overarching principle is to minimize all routes of exposure.

Engineering Controls: The First Line of Defense

-

Chemical Fume Hood: All handling of the solid compound and its solutions must be conducted in a properly functioning chemical fume hood to prevent inhalation of dust or vapors.

-

Ventilated Enclosures: For weighing small quantities, a ventilated balance enclosure should be used.

-

Glove Box: For procedures with a higher risk of aerosol generation, a glove box may be appropriate.

Personal Protective Equipment (PPE): Essential Barrier Protection

A comprehensive PPE regimen is required when handling this compound.

| PPE Category | Item | Standard/Specification | Purpose |

| Eye Protection | Safety Goggles | ANSI Z87.1 | Protects eyes from chemical splashes and dust. |

| Hand Protection | Chemical-Resistant Gloves | Nitrile or Neoprene | Prevents skin contact with the chemical. Double gloving is recommended. |

| Body Protection | Laboratory Coat | Standard Lab Coat | Protects skin and personal clothing from contamination. |

| Respiratory Protection | NIOSH-approved Respirator | N95 or higher | Recommended when handling the powder outside of a fume hood to prevent inhalation of dust. |

Hygiene Practices

-

Wash hands thoroughly with soap and water after handling the compound, before leaving the laboratory, and before eating, drinking, or smoking.

-

Do not store or consume food or beverages in areas where this chemical is handled or stored.

-

Remove contaminated clothing immediately and launder it separately before reuse. If heavily contaminated, dispose of it as hazardous waste.

Experimental Protocols: A Step-by-Step Approach to Safety

The following protocols are designed to provide a framework for the safe handling of N-tert-Butyl-4-(methylamino)benzamide. These should be adapted to specific experimental needs and integrated into site-specific Standard Operating Procedures (SOPs).

Protocol for Weighing and Preparing Solutions

-

Preparation:

-

Ensure the chemical fume hood or ventilated enclosure is functioning correctly.

-

Don all required PPE as outlined in the table above.

-

Prepare a designated waste container for contaminated materials.

-

-

Weighing:

-

Place a weigh boat on the analytical balance inside the ventilated enclosure.

-

Carefully transfer the desired amount of N-tert-Butyl-4-(methylamino)benzamide to the weigh boat using a clean spatula. Avoid creating dust.

-

Close the primary container immediately after dispensing.

-

-

Solution Preparation:

-

In the chemical fume hood, carefully add the weighed solid to the solvent in your reaction vessel.

-

Use a funnel to prevent spills.

-

Rinse the weigh boat with a small amount of solvent and add the rinsing to the reaction vessel to ensure a complete transfer.

-

-

Cleanup:

-

Wipe down the spatula and work surfaces with a suitable solvent and dispose of the cleaning materials in the designated waste container.

-

Dispose of the weigh boat and any other contaminated disposables in the hazardous waste container.

-

Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly.

-

Caption: Workflow for Safe Handling of N-tert-Butyl-4-(methylamino)benzamide.

Storage and Disposal

Proper storage and disposal are critical to maintaining a safe laboratory environment.

Storage

-

Store N-tert-Butyl-4-(methylamino)benzamide in a tightly sealed, clearly labeled container.

-

Keep the container in a cool, dry, and well-ventilated area.

-

Store away from incompatible materials such as strong oxidizing agents.

-

The storage area should be secure and accessible only to authorized personnel.

Disposal

-

All waste containing N-tert-Butyl-4-(methylamino)benzamide, including unused material, solutions, and contaminated labware, must be disposed of as hazardous waste.

-

Follow all local, state, and federal regulations for hazardous waste disposal.

-

Do not dispose of this chemical down the drain or in the regular trash.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Spill Response

-

Small Spills:

-

Evacuate non-essential personnel from the area.

-

Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).

-

Carefully scoop the absorbed material into a labeled hazardous waste container.

-

Clean the spill area with a suitable solvent, and dispose of the cleaning materials as hazardous waste.

-

-

Large Spills:

-

Evacuate the laboratory immediately and alert others in the vicinity.

-

Contact your institution's emergency response team.

-

Do not attempt to clean up a large spill without proper training and equipment.

-

Conclusion

N-tert-Butyl-4-(methylamino)benzamide is a valuable research chemical with a toxicological profile that is not yet fully characterized. The presence of both an aromatic amine and a benzamide moiety suggests the potential for significant health hazards, including irritation, and possibly more severe chronic effects such as carcinogenicity and mutagenicity. Therefore, a conservative and diligent approach to safety is imperative. By adhering to the principles of good laboratory practice, utilizing appropriate engineering controls and personal protective equipment, and following established protocols for handling, storage, and disposal, researchers can minimize their risk of exposure and safely harness the scientific potential of this compound.

References

-

BENZAMIDE FOR SYNTHESIS MSDS CAS-No. - Loba Chemie. (2016, April 28). Retrieved from [Link]

-

Benzamide, N-(4-amino-2,5-diethoxyphenyl)- Env. Fate/Transport - EPA. (2025, October 15). Retrieved from [Link]

-

N-tert-Butyl-4-aminobenzamide | C11H16N2O | CID 4126408 - PubChem. Retrieved from [Link]

-

Metabolism of t-butyl groups in drugs - Hypha Discovery Blogs. (2022, May 19). Retrieved from [Link]

-

4-(Methylamino)benzoic acid | C8H9NO2 | CID 66345 - PubChem. Retrieved from [Link]

-

Linking Structural Features of Amisulpride and Sulpiride to Their Photoreactivity and Environmental Fate: The Role of NH2 Substitution in Photodegradation Behavior - ACS Publications. (2026, February 18). Retrieved from [Link]

-

Chemical and metabolic studies on N-benzyl-tert-butylamine and its potential metabolites. (1995). Drug Metabolism and Drug Interactions, 12(2), 131-43. Retrieved from [Link]

-

Absorption and metabolic characteristics of p-aminobenzoic acid and its isomer, m-aminobenzoic acid, from the rat small intestine - PubMed. Retrieved from [Link]

-

MATERIAL SAFETY DATA SHEET - Oxford Lab Fine Chem. Retrieved from [Link]

-

N-t-Butylbenzamide | C11H15NO | CID 138622 - PubChem. Retrieved from [Link]

-

N-tert-Butylbenzamide - LookChem. Retrieved from [Link]

-

Methyl 4-aminobenzoate | C8H9NO2 | CID 12082 - PubChem. Retrieved from [Link]

-

Immunotoxicity of N-butylbenzenesulfonamide: impacts on immune function in adult mice and developmentally exposed rats - PMC. Retrieved from [Link]

-

Supplementary Information for - Rsc.org. Retrieved from [Link]

-

Metabolism of procainamide and p-aminobenzoic acid in patients with chronic liver disease - PubMed. Retrieved from [Link]

-

Aromatic and amine substituent effects on the apparent lipophilicities of N-[(2-pyrrolidinyl)methyl]-substituted benzamides - PubMed. Retrieved from [Link]

-

Studies on the metabolism of p-aminobenzoic acid by Mycobacterium smegmatis - PubMed. Retrieved from [Link]

-

V-Substituted benzamides. Nmr spectroscopic study on substituted effects - Sabinet African Journals. Retrieved from [Link]

-

RTECS NUMBER-DG4449188-Chemical Toxicity Database. Retrieved from [Link]

Sources

Methodological & Application

Reaction reagents for methylamino group introduction on benzamides

Application Note: Precision Strategies for Methylamino Group Introduction on Benzamides

Executive Summary & Strategic Importance

The introduction of a methylamino group (-NHMe) into benzamide scaffolds is a critical transformation in medicinal chemistry. The "Magic Methyl" effect can profoundly alter the physicochemical properties of a drug candidate, including solubility, lipophilicity (LogD), and metabolic stability. Furthermore, the N-methyl group often locks the amide conformation (cis/trans isomerism), potentially improving binding affinity to target proteins.

This guide moves beyond generic textbook reactions to provide three field-proven protocols for synthesizing N-methylbenzamides. We prioritize methods that offer high chemoselectivity (avoiding N,N-dimethylation), operational safety, and scalability.

Strategic Reagent Selection

Choosing the correct reagent depends entirely on your starting material. Do not force a reaction pathway; select the reagent that matches the oxidation state and leaving group ability of your precursor.

Figure 1: Decision matrix for selecting the optimal synthetic route based on substrate availability.

Protocol A: De Novo Synthesis via T3P® Coupling

Target: Synthesis of N-methylbenzamides from Benzoic Acids. Best For: Late-stage functionalization, scale-up, and preventing racemization (if chiral centers are present).